
1,7-Dimethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7-tetradecaphenylheptasilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,7-Dimethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7-tetradecaphenylheptasilane is a complex organosilicon compound characterized by its unique structure, which includes multiple phenyl groups attached to a heptasilane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Dimethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7-tetradecaphenylheptasilane typically involves the reaction of phenyl-substituted silanes with methyl-substituted silanes under controlled conditions. The reaction often requires the use of catalysts such as platinum or palladium to facilitate the formation of the heptasilane backbone. The process may also involve the use of solvents like toluene or hexane to dissolve the reactants and control the reaction temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
1,7-Dimethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7-tetradecaphenylheptasilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or ozone, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of simpler silane compounds.
Substitution: The phenyl groups can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), organometallic reagents (Grignard reagents).
Major Products
Oxidation: Silanol, siloxane derivatives.
Reduction: Simpler silane compounds.
Substitution: Functionalized silane derivatives with various substituents.
科学的研究の応用
1,7-Dimethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7-tetradecaphenylheptasilane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential in developing new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.
作用機序
The mechanism of action of 1,7-Dimethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7-tetradecaphenylheptasilane involves its interaction with various molecular targets and pathways. The compound’s phenyl groups can engage in π-π interactions with other aromatic systems, while the silane backbone can participate in silicon-based chemistry. These interactions can influence the compound’s reactivity and stability, making it a versatile building block in synthetic chemistry.
類似化合物との比較
Similar Compounds
1,1,2,2,3,3,4,4,5,5,6,6,7,7-Octaphenylheptasilane: Similar structure but with fewer phenyl groups.
1,1,2,2,3,3,4,4,5,5,6,6-Dodecaphenylhexasilane: Similar structure with a hexasilane backbone.
1,1,2,2,3,3,4,4,5,5,6,6,7,7-Octamethylheptasilane: Similar backbone but with methyl groups instead of phenyl groups.
Uniqueness
1,7-Dimethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7-tetradecaphenylheptasilane is unique due to its high degree of phenyl substitution, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with aromatic systems or enhanced stability.
特性
CAS番号 |
851384-20-8 |
|---|---|
分子式 |
C86H76Si7 |
分子量 |
1306.1 g/mol |
IUPAC名 |
bis[[[methyl(diphenyl)silyl]-diphenylsilyl]-diphenylsilyl]-diphenylsilane |
InChI |
InChI=1S/C86H76Si7/c1-87(73-45-17-3-18-46-73,74-47-19-4-20-48-74)89(77-53-25-7-26-54-77,78-55-27-8-28-56-78)91(81-61-33-11-34-62-81,82-63-35-12-36-64-82)93(85-69-41-15-42-70-85,86-71-43-16-44-72-86)92(83-65-37-13-38-66-83,84-67-39-14-40-68-84)90(79-57-29-9-30-58-79,80-59-31-10-32-60-80)88(2,75-49-21-5-22-50-75)76-51-23-6-24-52-76/h3-72H,1-2H3 |
InChIキー |
FPVWVKFXEXSXSA-UHFFFAOYSA-N |
正規SMILES |
C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)[Si](C3=CC=CC=C3)(C4=CC=CC=C4)[Si](C5=CC=CC=C5)(C6=CC=CC=C6)[Si](C7=CC=CC=C7)(C8=CC=CC=C8)[Si](C9=CC=CC=C9)(C1=CC=CC=C1)[Si](C1=CC=CC=C1)(C1=CC=CC=C1)[Si](C)(C1=CC=CC=C1)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


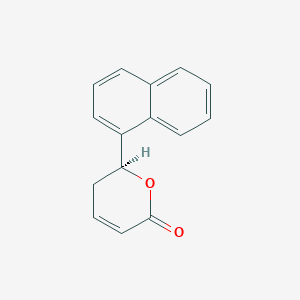

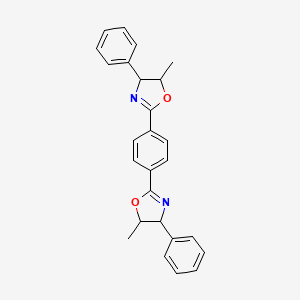
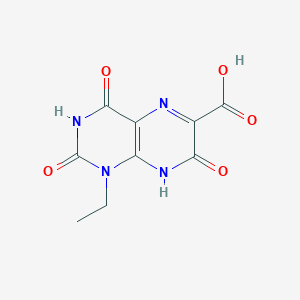
![N-{[6-(3-Formylphenyl)pyridin-2-yl]methyl}-2-methylpropanamide](/img/structure/B14185012.png)
![2-[Benzyl(pyridin-2-yl)phosphoryl]propan-2-ol](/img/structure/B14185014.png)

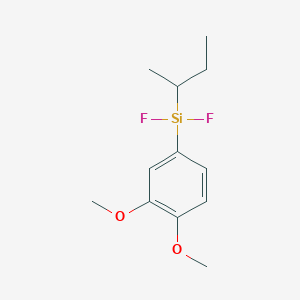
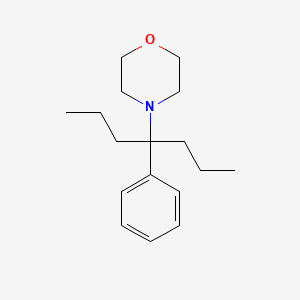

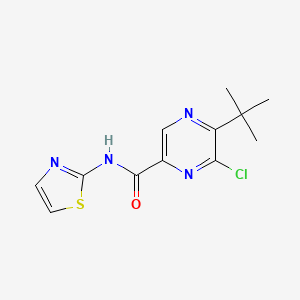
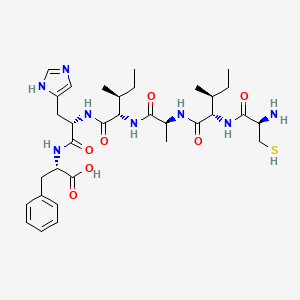
![N-[1-Chloro-2-(4-methylphenyl)-2-oxoethyl]propanamide](/img/structure/B14185083.png)
![Prop-2-en-1-yl (2-{N''-[2-(methylamino)-2-oxoethyl]carbamimidamido}ethyl)carbamate](/img/structure/B14185089.png)
